Benzocal

Description

Properties

Molecular Formula |

C7H9AsO5 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

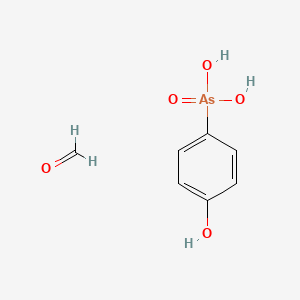

formaldehyde;(4-hydroxyphenyl)arsonic acid |

InChI |

InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2 |

InChI Key |

NMZAUYUTBVJHEZ-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC(=CC=C1O)[As](=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Benzocal (Polibenzarsol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity known as Benzocal, also identified by the synonym Polibenzarsol. The primary focus of this document is to detail its chemical structure and available physicochemical properties. It is important to note that while the chemical identity of this compound is established in chemical databases, there is a significant lack of publicly available scientific literature regarding its synthesis, mechanism of action, experimental data, and potential signaling pathways. As such, this guide serves to consolidate the known information and highlight the current gaps in research.

Chemical Structure and Identification

This compound is chemically identified as a polymer of formaldehyde (B43269) and (4-hydroxyphenyl)arsonic acid.[1] This compound is registered under the CAS Number 54531-52-1.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | formaldehyde;(4-hydroxyphenyl)arsonic acid |

| Synonyms | This compound, Polibenzarsol |

| CAS Number | 54531-52-1 |

| Molecular Formula | C₇H₉AsO₅ |

| Molecular Weight | 248.06 g/mol |

| SMILES | C=O.C1=CC(=CC=C1O)--INVALID-LINK--(O)O |

| InChI | InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2 |

Data sourced from PubChem and other chemical databases.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 94.8 Ų |

| LogP (Octanol-Water Partition Coefficient) | Not Available |

| Solubility | Not Available |

Predicted values are based on computational models and have not been experimentally verified.

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol for this compound (Polibenzarsol) could not be identified in the current scientific literature. The IUPAC name suggests a polymerization reaction between formaldehyde and (4-hydroxyphenyl)arsonic acid.

A hypothetical reaction pathway can be visualized as follows:

Caption: Hypothetical synthesis of this compound.

Mechanism of Action and Biological Activity

There is a significant lack of published research on the mechanism of action and biological activity of this compound (Polibenzarsol). Due to the presence of an organoarsenic component, it could theoretically exhibit biological effects, but no specific studies have been found to confirm or characterize such activities. Without experimental data, any discussion of its mechanism of action would be purely speculative.

Experimental Data and Protocols

A thorough search of scientific databases and literature archives did not yield any publications containing experimental data, protocols, or quantitative analysis related to this compound (Polibenzarsol). This includes a lack of information on its efficacy, toxicity, pharmacokinetics, and pharmacodynamics.

Signaling Pathways

Given the absence of research on the biological effects of this compound, there is no information available on any signaling pathways that it may modulate.

Conclusion and Future Directions

This compound, or Polibenzarsol, is a defined chemical entity with a known structure. However, this technical guide must conclude that there is a profound lack of scientific research and published data regarding this compound. Key areas for future research would include:

-

Development and validation of a synthetic protocol.

-

Comprehensive characterization of its physicochemical properties.

-

In vitro and in vivo studies to determine its biological activity and potential toxicity.

-

Investigation into its mechanism of action, should any biological activity be identified.

For professionals in drug development and research, this compound represents an unexplored chemical space. The information presented in this guide, while limited, provides a foundational starting point for any future investigation into this compound. It is important to reiterate that several commercial products use the brand name "this compound" for nutritional supplements containing ingredients such as Vitamin D3, calcium, and omega-3 fatty acids. These products are distinct from the chemical entity Polibenzarsol discussed in this guide.

References

An In-depth Technical Guide on the Cellular Mechanism of Action of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine (B179285), a widely utilized local anesthetic, exerts its primary pharmacological effect through the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and nociceptive signals. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of Benzocaine, with a focus on its effects in cellular models. Beyond its well-documented impact on sodium channels, this guide explores its interactions with other ion channels, its role in cellular toxicity, and the pro-apoptotic and cell cycle-disrupting activities of Benzocaine-containing hybrid molecules. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which Benzocaine induces local anesthesia is the inhibition of voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons.[1][2][3] This blockade prevents the influx of sodium ions that is essential for the depolarization phase of an action potential, thus halting nerve impulse transmission.[1][2]

Benzocaine, as a neutral molecule, can diffuse across the cell membrane in its uncharged form.[4] Once in the intracellular environment, it is thought to bind to a receptor site within the pore of the VGSC.[4] This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening in response to a stimulus.[4]

The affinity of Benzocaine for VGSCs is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state. This property contributes to its use-dependent blockade, where its inhibitory effect is more pronounced in rapidly firing neurons.

Quantitative Analysis of Sodium Channel Blockade

The inhibitory potency of Benzocaine on VGSCs has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe this potency.

| Cellular Model | Channel Type | Experimental Condition | IC50 Value | Reference |

| HEK293 cells | Rat muscle Na+ channels (rNav1.4-L435W/L437C/A438W) | Open-channel block at +30 mV | 81.7 ± 10.6 µM | [5] |

| HEK293 cells | Rat muscle Na+ channels (rNav1.4-L435W/L437C/A438W) | Resting-channel block at -140 mV | 1.16 ± 0.05 mM | [5] |

| GH3 cells | Batrachotoxin (BTX)-modified Na+ channels | Block at -70 mV | 0.2 mM | [6] |

| GH3 cells | Batrachotoxin (BTX)-modified Na+ channels | Block at +50 mV | 1.3 mM | [6] |

| Bacterial Na+ channels (NaChBac) | Extracellular application | 650 µM | [7] |

Experimental Protocol: Whole-Cell Patch Clamp Recording of Sodium Currents

This protocol describes the measurement of sodium currents in a mammalian cell line (e.g., HEK293) expressing VGSCs, to assess the inhibitory effect of Benzocaine.

Materials:

-

HEK293 cells stably expressing the desired sodium channel subtype

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH

-

Benzocaine stock solution (e.g., 100 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture HEK293 cells to 50-70% confluency on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -100 mV.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

-

Record the resulting sodium currents.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Benzocaine.

-

Repeat the voltage-step protocol to record sodium currents in the presence of the drug.

-

Analyze the data to determine the effect of Benzocaine on peak current amplitude, channel activation, and inactivation kinetics.

Signaling Pathway Diagram: Benzocaine Action on Voltage-Gated Sodium Channels

Caption: Benzocaine diffuses across the cell membrane and binds to voltage-gated sodium channels, preventing sodium influx and blocking action potential propagation.

Effects on Other Ion Channels

While the primary target of Benzocaine is the VGSC, it has also been shown to modulate the activity of other ion channels, which may contribute to its overall pharmacological profile and potential side effects.

Potassium Channels

Benzocaine has been reported to affect potassium channel activity. For instance, studies have shown that it can modulate the function of ATP-sensitive potassium (KATP) channels in mitochondria. This interaction could have implications for cellular metabolism and cardioprotection.

Cellular Toxicity and Methemoglobinemia

A significant toxicological concern associated with Benzocaine is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to bind and transport oxygen. This can lead to tissue hypoxia. The development of methemoglobinemia after Benzocaine application can be rapid and is not always dose-dependent.

Anticancer Effects of Benzocaine-Containing Hybrid Molecules

Recent research has explored the potential of hybrid molecules incorporating a Benzocaine moiety as anticancer agents.[1][8] These compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][8] It is crucial to note that these effects are attributed to the hybrid molecule as a whole and not to Benzocaine alone.

Induction of Apoptosis and Cell Cycle Arrest

Quinone-Benzocaine hybrid molecules have been shown to exhibit cytotoxic activity against breast cancer cells.[1][8] These compounds can inhibit cell proliferation, induce apoptotic cell death, and disrupt the cell cycle.[1][8]

| Cell Line | Compound Type | Observed Effect | Reference |

| T47D (Breast Cancer) | Quinone-Benzocaine hybrid | Cytotoxicity, apoptosis, cell cycle arrest | [1][8] |

| MCF7 (Breast Cancer) | Quinone-Benzocaine hybrid | Cytotoxicity, apoptosis, cell cycle arrest | [1][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a method for assessing the cytotoxicity of Benzocaine-containing hybrid molecules on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Benzocaine hybrid compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Benzocaine hybrid compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for analyzing the effect of Benzocaine hybrid compounds on the cell cycle of cancer cells using flow cytometry.

Conclusion

Benzocaine's primary mechanism of action is the well-characterized blockade of voltage-gated sodium channels, leading to its anesthetic effect. However, its interactions with other cellular components, such as potassium channels, and its potential for inducing methemoglobinemia, highlight a more complex pharmacological and toxicological profile. Furthermore, the development of Benzocaine-containing hybrid molecules has opened new avenues for cancer research, demonstrating that this established anesthetic can be a valuable scaffold for designing novel therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the multifaceted cellular effects of Benzocaine and its derivatives.

References

- 1. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Use-dependent inhibition of Na+ currents by benzocaine homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of benzoxazole (B165842) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document outlines common synthetic methodologies, detailed characterization techniques, and explores the signaling pathways through which these derivatives exert their biological effects.

I. Synthesis of Benzoxazole Derivatives

The synthesis of the benzoxazole scaffold typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

A prevalent and efficient method for synthesizing benzoxazoles involves the reaction of o-aminophenols with aldehydes in the presence of an oxidizing agent. Another common approach is the cyclization of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters, often facilitated by a dehydrating agent or catalyst.[4][5] For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium, offering a green and efficient protocol.[4]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Aldehydes

This protocol describes a general procedure for the synthesis of 2-substituted benzoxazole derivatives.

Materials:

-

o-Aminophenol

-

Substituted aldehyde (e.g., benzaldehyde)

-

Oxidizing agent (e.g., (diacetoxy)iodobenzene)

-

Solvent (e.g., Dichloromethane)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

-

To a solution of o-aminophenol (1.0 mmol) and the substituted aldehyde (1.2 mmol) in dichloromethane (B109758) (10 mL), add the oxidizing agent (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-substituted benzoxazole.

Logical Workflow for Benzoxazole Synthesis:

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

II. Characterization of Benzoxazole Derivatives

The structural elucidation and characterization of newly synthesized benzoxazole derivatives are crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoxazole core and any substituents. The carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For benzoxazoles, characteristic absorption bands for C=N and C-O-C stretching can be observed.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Table 1: Spectroscopic Data for a Representative Benzoxazole Derivative (2-phenyl-1,3-benzoxazole)

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J = 7.8 Hz, 2H), 7.80-7.75 (m, 1H), 7.60-7.50 (m, 4H), 7.40-7.30 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.1, 150.8, 142.1, 131.5, 129.0, 128.8, 127.8, 125.1, 124.6, 120.0, 110.8 |

| HRMS (ESI) | m/z calculated for C₁₃H₉NO [M+H]⁺: 196.0757; found: 196.0759 |

| IR (KBr, cm⁻¹) | 1625 (C=N), 1245 (C-O-C) |

III. Biological Activities and Signaling Pathways

Benzoxazole derivatives have been reported to exhibit a broad spectrum of biological activities. Their mechanism of action often involves interference with key cellular signaling pathways.

Many synthetic benzoxazole derivatives show significant antibacterial and antifungal activity.[1] Some have also demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancer cells.[1][3] The anti-inflammatory properties of some benzoxazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX).[2]

Calcium Signaling Pathway:

Calcium ions (Ca²⁺) are crucial second messengers in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The disruption of calcium homeostasis is implicated in various diseases. Some benzoxazole derivatives may exert their effects by modulating intracellular calcium levels or interfering with calcium signaling pathways.

The phospholipase C (PLC) pathway is a key mechanism for increasing intracellular calcium.[7] Activation of cell surface receptors (like GPCRs or RTKs) stimulates PLC, which then hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7] This rise in cytosolic Ca²⁺ can then activate various downstream effectors, such as calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs), leading to a cellular response.

Diagram of the Phospholipase C - Calcium Signaling Pathway:

Caption: The Phospholipase C pathway leading to intracellular calcium release.

Table 2: Biological Activities of Selected Benzoxazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |

| 2-Arylbenzoxazoles | Anticancer | Induction of apoptosis in cancer cells | [1],[3] |

| 2-Aminobenzoxazoles | Antimicrobial | Inhibition of bacterial and fungal growth | [1] |

| Benzoxazolone derivatives | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | [2] |

| Substituted benzoxazoles | Antiviral | Inhibition of viral replication | [1] |

This guide serves as a foundational resource for professionals engaged in the research and development of benzoxazole derivatives. The provided protocols and data offer a starting point for the synthesis and characterization of novel compounds, while the overview of their biological activities and related signaling pathways can inform the design of future therapeutic agents.

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium signaling - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Core Physical and Chemical Properties of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine (B179285), chemically known as ethyl 4-aminobenzoate, is a well-established local anesthetic of the ester class.[1][2] It is the active ingredient in many over-the-counter topical preparations intended for the temporary relief of pain associated with conditions such as oral ulcers, sore throats, and minor skin irritations.[1][3] Its mechanism of action involves the blockage of nerve impulses, leading to a localized numbing effect.[3][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of Benzocaine, its mechanism of action, and common synthetic routes, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Benzocaine are crucial for its formulation, delivery, and interaction with biological systems. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 4-aminobenzoate | [1] |

| CAS Number | 94-09-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | [6] |

| Melting Point | 88-92 °C | [1] |

| Boiling Point | ~310 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

| pKa | 3.5 | [2] |

| Solubility | Sparingly soluble in water; more soluble in dilute acids; very soluble in ethanol, chloroform, and ethyl ether. | [1] |

| LogP | 1.86 |

Mechanism of Action: Sodium Channel Blockade

Benzocaine exerts its anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels (VGSCs) in the neuronal membrane.[4][5] The influx of sodium ions through these channels is essential for the depolarization of the nerve membrane and the subsequent propagation of action potentials.[4] By stabilizing the neuronal membrane in its polarized state, Benzocaine prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the area of application.[4][5]

The following diagram illustrates the signaling pathway of pain transmission and the inhibitory action of Benzocaine.

Caption: Mechanism of action of Benzocaine in blocking pain signals.

Pharmacokinetics

The pharmacokinetic profile of Benzocaine is characterized by its local action and metabolism.

-

Absorption: Benzocaine is a weak base with an aromatic ring, which contributes to its lipid solubility and allows it to diffuse across nerve cell membranes.[7] It is poorly absorbed through intact skin but is more readily absorbed through mucous membranes and damaged skin.[8]

-

Distribution: The distribution of Benzocaine is primarily local to the site of application.[7][8]

-

Metabolism: As an ester-type local anesthetic, Benzocaine is rapidly hydrolyzed by plasma pseudocholinesterases to para-aminobenzoic acid (PABA).[7] It can also undergo acetylation to form acetylbenzocaine or N-hydroxylation to form benzocaine hydroxide.[4]

-

Elimination: The metabolites of Benzocaine are primarily excreted in the urine.[7][8]

Experimental Protocols

Synthesis of Benzocaine via Fischer Esterification

A common laboratory-scale synthesis of Benzocaine is the Fischer esterification of p-aminobenzoic acid with ethanol, using a strong acid as a catalyst.[1][9]

Materials:

-

p-Aminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (10%)

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[10]

-

Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath. A precipitate may form.[10][11]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1-2 hours, or until the reaction is complete (monitored by TLC).[9][11]

-

After reflux, allow the reaction mixture to cool to room temperature.[10]

-

Pour the cooled mixture into a beaker containing ice water.[10]

-

Slowly neutralize the mixture with a 10% sodium carbonate solution until the pH is neutral to litmus (B1172312) paper. This will precipitate the crude Benzocaine.[9][10]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[10]

-

Wash the product with cold water to remove any remaining impurities.[10]

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure Benzocaine.[9]

-

Dry the purified crystals and determine the yield and melting point.[9]

The following diagram outlines the workflow for the synthesis of Benzocaine.

Caption: Workflow for the synthesis of Benzocaine via Fischer esterification.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties, mechanism of action, pharmacokinetics, and a common synthetic protocol for Benzocaine. The data and diagrams presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this widely used local anesthetic. A thorough understanding of these fundamental characteristics is essential for the continued development of safe and effective formulations containing Benzocaine.

References

- 1. Benzocaine - Wikipedia [en.wikipedia.org]

- 2. Benzocaine - WikiAnesthesia [wikianesthesia.org]

- 3. Benzocaine (Anbesol, HurriCaine, Orajel, and Others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 5. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

Unveiling the Molecular Landscape of Benzocal: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Biology Applications of (4-hydroxyphenyl)arsonic acid and its Derivatives

Introduction

Benzocal, identified chemically as (4-hydroxyphenyl)arsonic acid, and its close analog, Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), are organoarsenic compounds that have garnered attention for their significant biological activities. While historically utilized in veterinary medicine as a feed additive to promote growth and prevent coccidiosis, recent research has begun to uncover its more nuanced roles at the molecular level, particularly in the realm of angiogenesis.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular biology applications of this compound and its derivatives, with a focus on its impact on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Synonyms

This compound is an aromatic arsonic acid. A closely related and more extensively studied compound is Roxarsone, which has a nitro group adjacent to the hydroxyl group on the phenyl ring.

| Compound Name | Synonyms | Molecular Formula | IUPAC Name |

| This compound | (4-hydroxyphenyl)arsonic acid, p-hydroxybenzenearsonic acid | C6H7AsO4 | (4-hydroxyphenyl)arsonic acid[4] |

| Roxarsone | 3-Nitro-4-hydroxybenzenearsonic acid | C6H6AsNO6 | (4-hydroxy-3-nitrophenyl)arsonic acid |

Core Molecular Biology Application: Angiogenesis

The most well-documented molecular biology application of this compound's analog, Roxarsone, is its potent pro-angiogenic activity.[1][2][5][6][7][8] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various pathological conditions, including cancer and ischemic diseases.

Mechanism of Action in Angiogenesis

Roxarsone has been shown to induce angiogenesis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6][9] Activation of this pathway by Roxarsone leads to an increase in the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of blood vessels.[5][10]

Interestingly, the pro-angiogenic effects of Roxarsone appear to be distinct from those of inorganic arsenite (As(III)).[1][7] While both can promote the formation of tube-like structures by endothelial cells in vitro, they exhibit different signaling mechanisms. For instance, Roxarsone's angiogenic activity is dependent on the generation of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), whereas the effects of As(III) are not.[1][7] Furthermore, the two compounds have been shown to have different and sometimes opposing effects on the expression of a range of angiogenesis-related genes.[1][7]

dot

Caption: Roxarsone-induced angiogenesis signaling pathway.

Quantitative Data on Angiogenic Potential

Studies have demonstrated that Roxarsone is a more potent inducer of angiogenesis than inorganic arsenite (As(III)) at lower concentrations.

| Compound | Angiogenic Threshold | Effect at Higher Concentrations | Reference |

| Roxarsone | 0.001 - 0.01 µM | No decrease in angiogenic index up to 10 µM | [7] |

| Inorganic Arsenite (As(III)) | ~0.1 µM | Becomes toxic and inhibits tube formation above 1 µM | [7] |

Potential Anticancer Applications

While Roxarsone exhibits pro-angiogenic properties, which can be associated with tumor growth, other phenylarsonic acid derivatives have been investigated for their potential as anticancer agents.[11][12][13] Certain novel phenylarsonic acid compounds have demonstrated broad-spectrum and potent cytotoxic activity against various human cancer cell lines, inducing apoptosis at low micromolar concentrations.[11] This suggests that the biological activity of phenylarsonic acid derivatives can be significantly modulated by their substituents, opening avenues for the design of compounds with specific therapeutic effects.

Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard in vivo method to quantify angiogenesis.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factors (e.g., bFGF, VEGF) or tumor cells

-

Test compound (this compound or its derivatives)

-

6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

-

Ice-cold syringes and needles

-

Anesthetic

Procedure:

-

Thaw Matrigel on ice overnight. Keep all reagents and equipment cold.

-

Mix the test compound and/or pro-angiogenic factors with the liquid Matrigel on ice.

-

Anesthetize the mice.

-

Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.[14][15][16] The Matrigel will form a solid plug at body temperature.

-

After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by measuring hemoglobin content (e.g., using the Drabkin method), or by immunohistochemical staining of endothelial cell markers (e.g., CD31 or CD34) in tissue sections of the plug.[14][16]

References

- 1. Angiogenic potential of 3-nitro-4-hydroxy benzene arsonic acid (roxarsone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) poisoning in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxarsanilic acid | C6H7AsO4 | CID 7373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Roxarsone induces angiogenesis via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roxarsone induces angiogenesis via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylarsonic acid compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic phenyl arsonic acid compounds with potent antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

Pharmacology of Benzocaine: A Technical Guide

An in-depth analysis of scientific and medical literature reveals no registered or widely recognized pharmacological agent named "Benzocal." It is possible that this name is a misspelling, a brand name not widely indexed, or a new or experimental compound with limited public information.

The most probable misspelling is Benzocaine , a common local anesthetic. Given the similarity in name and the detailed request for pharmacological data, this guide will proceed under the assumption that the query pertains to Benzocaine.

This guide provides a detailed overview of the pharmacology of Benzocaine, intended for researchers, scientists, and drug development professionals.

Core Pharmacological Data

1.1. Mechanism of Action

Benzocaine is a local anesthetic of the ester class. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. By reversibly binding to the sodium channel, Benzocaine stabilizes the channel in an inactivated state, which decreases the rate of membrane depolarization. This action blocks the initiation and propagation of nerve impulses, resulting in a loss of sensation (numbness) in the area of application.

1.2. Pharmacodynamics

The primary pharmacodynamic effect of Benzocaine is local anesthesia. The onset of action is rapid, typically occurring within 30 seconds to 1 minute of application to mucous membranes or abraded skin. The duration of action is relatively short, usually lasting from 15 to 30 minutes.

1.3. Pharmacokinetics

| Parameter | Value | Description |

| Absorption | Minimally absorbed through intact skin; readily absorbed through mucous membranes and traumatized skin. | Systemic absorption is generally low when applied topically as directed. |

| Distribution | Primarily acts locally at the site of application. If systemically absorbed, it is distributed throughout the body. | |

| Metabolism | Rapidly hydrolyzed by plasma cholinesterases and, to a lesser extent, by hepatic esterases. | The primary metabolite is para-aminobenzoic acid (PABA). |

| Elimination | Metabolites are primarily excreted by the kidneys. | The elimination half-life is very short, typically less than 10 minutes for any systemically absorbed drug. |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism by which Benzocaine blocks nerve signal propagation.

Unraveling the Metabolic Role of Benzocaine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine (B179285), a widely utilized local anesthetic, is primarily recognized for its function as a sodium channel blocker, inducing temporary numbness by inhibiting nerve impulse propagation. However, emerging research has begun to shed light on its potential interactions with and influence on various metabolic pathways. This technical guide synthesizes the current understanding of benzocaine's metabolic implications, detailing its mechanism of action beyond anesthesia, summarizing key quantitative findings, and providing methodologies for relevant experimental investigation. This document aims to serve as a comprehensive resource for professionals in research and drug development exploring the broader physiological effects of this compound.

Introduction

Benzocaine (ethyl 4-aminobenzoate) is a lipophilic molecule that readily diffuses across cell membranes. Its anesthetic properties are attributed to its ability to reversibly bind to and inactivate voltage-gated sodium channels in neuronal membranes, thereby blocking the initiation and conduction of nerve impulses. While this mechanism is well-established, the systemic and cellular metabolic consequences of benzocaine administration are less understood. This guide explores the existing and potential roles of benzocaine within metabolic signaling and processes.

Mechanism of Action in a Metabolic Context

Beyond its primary anesthetic function, benzocaine's influence on metabolic pathways is likely multifaceted, stemming from its interaction with cellular membranes and potential off-target effects on various enzymes and receptors. While direct, comprehensive studies on "Benzocal" in metabolic pathways are not found in current literature, we can infer potential interactions based on the known pharmacology of benzocaine and related local anesthetics.

A potential area of interest is its effect on mitochondrial function. Due to its lipophilic nature, benzocaine can accumulate in mitochondrial membranes, potentially impacting the electron transport chain and oxidative phosphorylation. Such interference could lead to alterations in cellular energy metabolism, including changes in ATP production and reactive oxygen species (ROS) generation.

Quantitative Data Summary

Currently, there is a lack of extensive, publicly available quantitative data specifically detailing the metabolic effects of a compound referred to as "this compound." The information available primarily pertains to the anesthetic properties of Benzocaine.

Experimental Protocols

To investigate the potential metabolic role of benzocaine, a series of in vitro and in vivo experiments would be necessary. The following are proposed methodologies for key experimental approaches.

In Vitro Analysis of Mitochondrial Respiration

This experiment aims to assess the direct effect of benzocaine on mitochondrial function.

-

Cell Culture: Utilize a relevant cell line (e.g., HepG2 for liver metabolism studies, or a neuronal cell line) and culture to 80-90% confluency.

-

Mitochondrial Isolation: Isolate mitochondria from the cultured cells using differential centrifugation.

-

Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure OCR.

-

Establish a baseline OCR for the isolated mitochondria.

-

Inject varying concentrations of benzocaine and monitor changes in OCR.

-

Subsequently, inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

-

Data Analysis: Analyze the changes in OCR in response to benzocaine to determine its impact on mitochondrial respiration.

In Vivo Metabolic Cage Studies

This experiment evaluates the systemic metabolic effects of benzocaine administration in a living organism.

-

Animal Model: Use a standard laboratory animal model, such as C57BL/6 mice.

-

Acclimatization: Acclimate the mice to metabolic cages, which allow for the continuous monitoring of food and water intake, energy expenditure, and respiratory exchange ratio (RER).

-

Benzocaine Administration: Administer benzocaine via a clinically relevant route (e.g., subcutaneous injection). A control group should receive a vehicle injection.

-

Metabolic Monitoring: Continuously monitor the metabolic parameters for a set period before and after benzocaine administration.

-

Data Analysis: Compare the metabolic profiles of the benzocaine-treated group and the control group to identify any significant changes in energy metabolism.

Visualizing Potential Pathways and Workflows

The following diagrams illustrate a potential signaling pathway that could be affected by benzocaine and a typical experimental workflow for its investigation.

Caption: Hypothetical pathway of Benzocaine's influence on cellular metabolism.

Caption: Experimental workflow for investigating Benzocaine's metabolic effects.

Conclusion and Future Directions

The exploration of benzocaine's role in metabolic pathways is in its infancy. While its primary anesthetic mechanism is well-characterized, the potential for off-target effects on cellular metabolism, particularly mitochondrial function, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research in this area. A deeper understanding of benzocaine's metabolic impact could have significant implications for its clinical use, particularly in patients with metabolic disorders, and could open new avenues for drug development and therapeutic applications. Further studies are crucial to elucidate the precise molecular mechanisms and physiological consequences of benzocaine's interaction with metabolic pathways.

An In-depth Technical Guide to the Discovery and History of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and core scientific principles of benzocaine (B179285), a widely used local anesthetic. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support advanced research and development.

Introduction and Historical Context

Benzocaine, the ethyl ester of para-aminobenzoic acid (PABA), was a pioneering achievement in the quest for synthetic local anesthetics to replace cocaine.[1][2] In the late 19th century, the medical field urgently needed a reliable and non-addictive anesthetic for surgical procedures.[2] Cocaine, while effective, had significant drawbacks, including toxicity and the potential for addiction.[3][4]

The journey to benzocaine began with the German chemist Eduard Ritsert in 1890.[2][4][5] While initially searching for an antipyretic, Ritsert synthesized the ethyl ester of para-aminobenzoic acid and unexpectedly discovered its anesthetic properties, noting that it caused numbness of the tongue and lips.[6] This compound, initially named "Anaesthesin," was introduced to the market in 1902 and patented in 1903.[1][5][6] Its development marked a significant milestone in creating safer alternatives to cocaine for local anesthesia.[2][3]

Chemical Synthesis and Properties

Benzocaine is synthesized from p-aminobenzoic acid (PABA) and ethanol (B145695).[5] The primary method is a Fischer esterification reaction, which is reversible. To drive the reaction toward the formation of the ester product, an excess of ethanol is used, and an acid catalyst, such as sulfuric acid, is employed to protonate the carboxyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the ethanol.[4]

Key Physicochemical Properties of Benzocaine

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | [5] |

| Molar Mass | 165.192 g·mol⁻¹ | [5] |

| Melting Point | 88–92 °C | [5] |

| Boiling Point | ~310 °C | [5] |

| Density | 1.17 g/cm³ | [5] |

| pKa | 3.5 | [7] |

| Solubility | Sparingly soluble in water; more soluble in dilute acids; very soluble in ethanol, chloroform, and ethyl ether. | [5] |

Mechanism of Action

Benzocaine exerts its anesthetic effect by blocking nerve signals in the body.[8] Its primary target is the voltage-gated sodium channels located in the neuronal cell membrane.[9][10][11]

The mechanism involves the following steps:

-

Membrane Permeation: Benzocaine, in its non-ionized form, crosses the neuronal cell membrane.[9]

-

Ionization: Once inside the cell, it becomes ionized.[9]

-

Channel Binding: The ionized form of benzocaine binds to the α subunit of the voltage-gated sodium channels.[9] This binding is more effective when the channels are in an open configuration.[9]

-

Inhibition of Sodium Influx: This binding action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane.[11]

-

Blockade of Action Potential: By preventing depolarization, benzocaine slows signal conduction and prevents the generation and propagation of action potentials, resulting in a localized loss of sensation.[9][11]

Caption: Mechanism of Benzocaine Action on Voltage-Gated Sodium Channels.

Pharmacokinetics

Benzocaine is an ester local anesthetic, and its metabolic pathway differs from amide local anesthetics.[9]

-

Absorption: It is readily absorbed through mucous membranes and damaged skin, but poorly absorbed through intact skin.[10]

-

Distribution: The distribution is primarily local at the site of application, aligning with the tissue/blood partition coefficient.[9][10]

-

Metabolism: As an ester, benzocaine undergoes rapid hydrolysis in the plasma, mediated by pseudocholinesterase, which breaks it down into para-aminobenzoic acid (PABA).[9]

-

Excretion: The metabolites are primarily excreted through the urine.[10]

Pharmacokinetic Parameters

| Parameter | Description | Reference |

| Onset of Action | Approximately 20-30 seconds following topical application. | [12] |

| Duration of Action | Anesthesia typically lasts for a short duration, necessitating repeated application for sustained effect. | [13] |

| Metabolites | Para-aminobenzoic acid (PABA), acetyl-p-aminobenzoic acid (AcPABA), and acetylbenzocaine (AcBZ). | [14] |

Experimental Protocols

Synthesis of Benzocaine via Fischer Esterification

Objective: To synthesize ethyl p-aminobenzoate (benzocaine) from p-aminobenzoic acid and ethanol.

Materials:

-

p-aminobenzoic acid (PABA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

10% Sodium hydroxide (B78521) solution

-

Ice

-

Heating mantle, round-bottom flask, condenser

-

Buchner funnel and vacuum pump

-

Universal indicator paper

Procedure:

-

Dissolve a measured amount of p-aminobenzoic acid in excess anhydrous ethanol within a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise to the mixture while cooling in an ice bath.

-

Add anti-bumping granules and assemble a reflux apparatus.

-

Reflux the mixture for approximately 90 minutes.

-

After reflux, cool the reaction mixture in an ice bath.

-

Add crushed ice to the flask, followed by the sequential addition of a 10% sodium hydroxide solution until the pH is approximately 8.

-

Transfer the flask contents to a beaker and dilute with distilled water.

-

Filter the resulting precipitate under vacuum using a Buchner funnel.

-

Dry the collected solid product in a drying cabinet at approximately 70°C.

(This is a generalized protocol based on the principles of Fischer esterification as described in the literature).[4]

Quantitative Analysis of Benzocaine in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of benzocaine in human plasma for pharmacokinetic studies.

Principle: This method uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity. A stable isotope-labeled internal standard, such as Benzocaine-d4, is used to ensure accuracy.[11]

Materials:

-

Human plasma samples

-

Benzocaine and Benzocaine-d4 standards

-

Methanol, acetonitrile (B52724), and water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate benzocaine and the internal standard.

-

Chromatographic Separation: Inject the extracted sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid) to separate benzocaine from other plasma components.

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using ESI in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both benzocaine and Benzocaine-d4.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of benzocaine into blank plasma.

-

Determine the concentration of benzocaine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]

-

Caption: Experimental Workflow for Benzocaine Quantification in Plasma.

In Vitro Skin Permeation Study

Objective: To evaluate the percutaneous absorption of benzocaine from a topical formulation.

Principle: This assay uses a vertical diffusion cell (Franz cell) with an animal or human skin sample as the barrier to measure the rate and extent of drug permeation.[13][15]

Materials:

-

Vertical diffusion cells

-

Full-thickness pig ear skin or human cadaver skin

-

Phosphate-buffered saline (PBS) as the receptor fluid

-

Benzocaine-containing formulation

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

-

Skin Preparation: Excise full-thickness skin and mount it between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological conditions.

-

Dosing: Apply a known quantity of the benzocaine formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor fluid for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid.

-

Analysis: Quantify the concentration of benzocaine in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative amount of benzocaine permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (P).[13]

Clinical Applications and Formulations

Benzocaine is indicated for a variety of pain-related conditions and is available in numerous over-the-counter and prescription formulations.[5][9]

-

Topical Anesthesia: Used for local anesthesia of oral and pharyngeal mucous membranes to treat sore throats, cold sores, and oral ulcers.[5]

-

Dental Procedures: Employed in dental settings to numb gums before injections or minor procedures.[9]

-

Minor Skin Irritations: Included in creams and sprays for pain relief from minor burns, sunburn, and insect bites.[10][16]

-

Dosage Forms: Available as gels, liquids, sprays, creams, ointments, and lozenges, typically in concentrations ranging from 5% to 20%.[9]

Adverse Effects and Safety Considerations

While generally safe for topical use, benzocaine is associated with potential adverse effects. The most serious is methemoglobinemia , a rare but life-threatening condition where the amount of oxygen carried by the blood is significantly reduced.[8][10] This risk has led to warnings against the use of oral benzocaine products in children under two years of age in the United States.[5] Other side effects can include localized allergic reactions and contact dermatitis.[12]

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. cristalchem.com [cristalchem.com]

- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]

- 5. Benzocaine - Wikipedia [en.wikipedia.org]

- 6. elibrary.ru [elibrary.ru]

- 7. Benzocaine - WikiAnesthesia [wikianesthesia.org]

- 8. Articles [globalrx.com]

- 9. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Benzocaine (EENT) Monograph for Professionals - Drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of benzocaine and its metabolites in channel catfish tissues and fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioadhesive films containing benzocaine: correlation between in vitro permeation and in vivo local anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of benzocaine in drug product by HPLC-UV â Vitas Analytical Services [vitas.no]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine (B179285) is a well-established local anesthetic widely used for topical pain relief. Its mechanism of action involves the blockage of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[1][2] Beyond its anesthetic properties, emerging research has explored its potential in other areas, including as an anti-cancer and anti-proliferative agent.[3][4][5] These application notes provide detailed protocols for key in vitro experiments to assess the efficacy, mechanism of action, and potential cytotoxicity of benzocaine and its analogues.

Mechanism of Action: Sodium Channel Blockade

Benzocaine exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels (VGSCs) in nerve cell membranes.[1][2] This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent transmission of pain signals.

Signaling Pathway Diagram

References

- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 2. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies Using Calcium Channel Blockers and Local Anesthetics in Animal Models

Note to the Reader: The following application notes and protocols have been generated using Verapamil (B1683045) (a calcium channel blocker) and Benzocaine (B179285) (a local anesthetic) as representative examples to illustrate the requested format and content. This is due to the lack of specific in vivo animal model data for a compound named "Benzocal" in the available scientific literature. Researchers and drug development professionals can adapt these templates for their specific compound of interest.

Quantitative Data Summary

This section provides a summary of quantitative data from in vivo animal studies for Verapamil and Benzocaine, presented in a tabular format for easy comparison.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Verapamil and Benzocaine in rodent models.

| Parameter | Verapamil (in Rats) | Benzocaine (in Rats) |

| Administration Route | Intravenous (IV) & Oral | Oral Gavage |

| Dose | 1.0 mg/kg (IV), 10 mg/kg (Oral) | 2 - 1024 mg/kg |

| Half-life (t½) | ~1.59 hours (IV, terminal)[1] | Not explicitly stated, but plasma levels were low at all time points up to 120 min[2] |

| Clearance (CL) | ~40.4 ml/min/kg (IV)[1] | Rapidly metabolized by plasma pseudocholinesterase[3] |

| Volume of Distribution (Vd) | ~2.99 L/kg (steady state, IV)[1] | Tends to align with the tissue/blood partition coefficient[3] |

| Oral Bioavailability | Low (~7.4% for S-verapamil, ~4.1% for R-verapamil) due to extensive first-pass metabolism[4] | Not specified, but plasma levels were low after oral administration[2] |

| Peak Plasma Concentration (Cmax) | - | 0.01 µM at 2 mg/kg to 2.9 µM at 1024 mg/kg[2] |

| Time to Peak (Tmax) | - | Methemoglobin (a toxic metabolite) peaked at 24 minutes[2] |

Efficacy Data

This table presents efficacy data for Verapamil in a hypertensive rat model and discusses the assessment of efficacy for Benzocaine.

| Compound | Animal Model | Efficacy Endpoint | Results |

| Verapamil | Deoxycorticosterone (DOC)-induced hypertensive rats[5] | Reduction in Blood Pressure | Verapamil administered in drinking water prevented hypertension and significantly ameliorated cardiovascular lesions[5]. In another study, high-dose verapamil (100-150 mg/kg/day) reduced systolic blood pressure to median values of 130-140 mmHg[6]. |

| Benzocaine | Not explicitly an animal pain model, but used in pediatric dentistry | Pain Reduction | In human studies, 20% Benzocaine was found to be more effective than some compounded topical anesthetics for reducing pain from dental injections[7]. In some cases, its efficacy was comparable to a placebo[8]. |

Toxicology Data

This table summarizes the key toxicological findings for Verapamil and Benzocaine in various animal models.

| Compound | Animal Model(s) | Key Toxicological Findings |

| Verapamil | Dogs, Swine, Mice, Rats | Dogs: Overdose can lead to cardiac dysrhythmias, with junctional rhythm being the most common (55.6% of cases)[9]. It can also induce hyperglycemia by causing systemic insulin (B600854) resistance[10]. Swine: In a model of verapamil poisoning, infusion of vasopressin decreased survival compared to saline[11]. Mice: Low oral doses of verapamil significantly increased the toxicity of doxorubicin (B1662922), leading to higher mortality and more severe lesions in the liver, kidney, and small bowel[12]. Rats: High doses of verapamil can enhance renal damage in a remnant kidney model[6]. |

| Benzocaine | Rats, various other laboratory animals (cats, rabbits, monkeys, etc.) | Rats: The primary toxic effect is the induction of methemoglobinemia[2][13]. Oral administration of 64 mg/kg led to a peak in methemoglobin at 24 minutes[2]. Methemoglobin levels increased with dose, reaching ~80% at 1024 mg/kg[2]. Other Species: Topical application of benzocaine can induce methemoglobinemia in a wide range of laboratory animals, with rabbits and cats showing the highest responses[14][15]. |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments with Verapamil and Benzocaine.

Protocol for a Pharmacokinetic Study of Verapamil in Rats

Objective: To determine the pharmacokinetic profile of Verapamil following intravenous administration in rats.

Materials:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Drug: Verapamil hydrochloride solution.

-

Vehicle: Sterile saline.

-

Equipment: Syringes, infusion pump, blood collection tubes (with anticoagulant), centrifuge, HPLC system.

Methodology:

-

Animal Preparation: Acclimatize rats for at least one week before the study. Fast the animals overnight before drug administration, with free access to water. Anesthetize the rats and cannulate the jugular vein for blood sampling and the femoral vein for drug administration.

-

Drug Administration: Administer Verapamil as an IV bolus dose of 1 mg/kg[1].

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-determined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Determine the concentration of Verapamil in the plasma samples using a validated HPLC method with fluorescence detection[16].

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol for an Efficacy Study of Verapamil in a Hypertensive Rat Model

Objective: To evaluate the efficacy of Verapamil in reducing blood pressure in a DOC-induced hypertensive rat model.

Materials:

-

Animals: Female Wistar rats.

-

Inducing Agent: Deoxycorticosterone (DOC).

-

Drug: Verapamil.

-

Vehicle: Drinking water (with 1% NaCl).

-

Equipment: Blood pressure measurement system (e.g., tail-cuff method).

Methodology:

-

Induction of Hypertension: Unilaterally nephrectomize the rats and implant a DOC pellet subcutaneously to induce hypertension[5]. Provide 1% NaCl in the drinking water.

-

Animal Grouping: Divide the hypertensive rats into a control group (receiving 1% NaCl drinking water) and a treatment group (receiving Verapamil in the 1% NaCl drinking water)[5].

-

Drug Administration: Administer Verapamil in the drinking fluid for a specified period (e.g., 6 months)[17].

-

Blood Pressure Measurement: Monitor the systolic blood pressure of the rats periodically (e.g., weekly) using the tail-cuff method.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect organs (heart, kidneys) for histopathological analysis to assess cardiovascular lesions[5].

-

Data Analysis: Compare the blood pressure measurements and the incidence/severity of lesions between the control and treatment groups using appropriate statistical tests.

Protocol for an Acute Toxicity Study of Benzocaine in Rats

Objective: To assess the acute toxicity of Benzocaine, specifically its potential to induce methemoglobinemia, following oral administration in rats.

Materials:

-

Animals: Male and female Sprague-Dawley rats.

-

Drug: Benzocaine hydrochloride.

-

Vehicle: Water or other suitable vehicle.

-

Equipment: Oral gavage needles, blood collection supplies, spectrophotometer or co-oximeter for methemoglobin measurement.

Methodology:

-

Animal Grouping: Divide the rats into several groups, including a control group (vehicle only) and multiple dose groups of Benzocaine (e.g., 32, 64, 128, 256, 512, and 1024 mg/kg)[2].

-

Drug Administration: Administer a single dose of Benzocaine or vehicle to the rats via oral gavage[2].

-

Clinical Observations: Observe the animals for any signs of toxicity immediately after dosing and at regular intervals for a specified period (e.g., 24 hours).

-

Blood Sampling and Analysis: At a pre-determined time point of peak effect (e.g., 24 minutes post-dose), collect blood samples[2]. Measure the percentage of methemoglobin in the blood.

-

Data Analysis: Compare the methemoglobin levels between the control and dose groups. Determine a dose-response relationship for Benzocaine-induced methemoglobinemia[2].

Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key concepts in in vivo animal studies.

Caption: Mechanism of action for Verapamil as a calcium channel blocker.

Caption: A typical experimental workflow for an in vivo animal study.

References

- 1. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzocaine-induced methemoglobinemia in an acute-exposure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of verapamil on blood pressure and lesions in heart and kidney of rats made hypertensive by deoxycorticosterone (DOC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of hypertension by verapamil enhances renal damage in a rat remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of Benzocaine 20% Topical Anesthetic Compared to Placebo Prior to Administration of Local Anesthesia in the Oral Cavity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac dysrhythmias in severe verapamil overdose: characterization with a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The diabetogenic effects of acute verapamil poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasopressin treatment of verapamil toxicity in the porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicologic and pharmacokinetic study of low doses of verapamil combined with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzocaine-induced methemoglobinemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Benzocaine-induced methemoglobinemia attributed to topical application of the anesthetic in several laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antihypertensive effect of trandolapril and verapamil in rats with induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzocaine Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed standard operating procedures (SOPs) for the safe handling of Benzocaine in a laboratory setting. It includes essential information on chemical properties, personal protective equipment (PPE), experimental protocols, and emergency procedures to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), is a local anesthetic.[1] It functions by preventing the transmission of nerve impulses. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 94-09-7 |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol [2] |

| Appearance | White crystalline powder[3] |

| Melting Point | 88-92 °C[1] |

| Boiling Point | ~310 °C[1] |

| Density | 1.17 g/cm³[1] |

| Solubility | Sparingly soluble in water; soluble in dilute acids, ethanol (B145695), chloroform, and ethyl ether.[1] |

Hazard Identification and Safety Precautions

Benzocaine may cause skin, eye, and respiratory irritation.[4] It can also lead to allergic skin reactions.[5][6] Ingestion may cause irritation and toxicity.[3]

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended to prevent skin contact.[7]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

-

Lab Coat: A lab coat with tight-fitting cuffs is mandatory to protect skin and clothing.[7]

-

Respiratory Protection: When handling the solid form outside of a fume hood, an N95 respirator is recommended.[4][7]

Engineering Controls:

-

Ventilation: Always handle solid Benzocaine in a chemical fume hood to minimize inhalation exposure.[4][7]

-

Eyewash and Safety Shower: Ensure an eyewash station and emergency shower are readily accessible.[7]

Experimental Protocols

3.1. Preparation of a Benzocaine Stock Solution in Ethanol

This protocol describes the preparation of a Benzocaine stock solution, commonly used in laboratory experiments.

Materials:

-

Benzocaine powder

-

95% Ethanol

-

Beaker

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Spatula

Procedure:

-

Tare a clean, dry beaker on the weighing scale.

-

Carefully weigh the desired amount of Benzocaine powder into the beaker using a spatula. This should be done in a chemical fume hood.[4]

-

Measure the required volume of 95% ethanol.

-

Slowly add the ethanol to the beaker containing the Benzocaine powder while gently stirring with the magnetic stirrer.[8]

-

Continue stirring until the Benzocaine is completely dissolved. The solution should be clear.[8]

-

Label the container with the chemical name, concentration, solvent, date, and your initials.

3.2. Bioanalysis of Benzocaine in Plasma using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of Benzocaine from human plasma.[9]

Materials:

-

Plasma samples (standards, quality controls, unknown samples)

-

Benzocaine-d4 (internal standard)

-

Methanol

-

Water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[9]

-

Add 25 µL of the Internal Standard Working Solution (Benzocaine-d4) to all samples except the blank.[9]

-

Vortex for 10 seconds.[9]

-

Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[9]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]

-

Transfer 200 µL of the supernatant to a new tube.[9]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

-

Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.[9]

-

Inject the sample into the LC-MS/MS system for analysis.[9]

Diagrams

Caption: Workflow for the safe handling of Benzocaine.

Caption: Benzocaine's mechanism of action on nerve signaling.

Emergency Procedures

Spill Procedures:

-

Solid Spill: Wear appropriate PPE.[4] Cover the spilled material with wetted paper towels to prevent dust formation.[4] Wipe up the spill and clean the area with soap and water.[4] Collect all cleanup materials in a sealed bag for hazardous waste disposal.[4]

-

Liquid Spill: Wear appropriate PPE.[4] Absorb the spill with paper towels or other absorbent material.[4] Clean the spill area with soap and water.[4]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4][5] Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] If irritation or a rash occurs, seek medical advice.[5]

-

Inhalation: Move the individual to fresh air.[3] If breathing is difficult, seek medical attention.

-

Ingestion: Flush the mouth with water.[3] Do not induce vomiting.[5] Seek immediate medical attention.

Disposal:

Dispose of Benzocaine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] All waste containers should be clearly labeled.[7]

References

- 1. Benzocaine - Wikipedia [en.wikipedia.org]

- 2. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 3. lewisu.edu [lewisu.edu]

- 4. fhl.uw.edu [fhl.uw.edu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. supplybenzocaine.co.uk [supplybenzocaine.co.uk]

- 9. benchchem.com [benchchem.com]

Application Notes: Development and Validation of a High-Throughput Screening Assay for Benzocal, a Novel Voltage-Gated Sodium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1] Their dysfunction is implicated in a variety of "channelopathies," including epilepsy, cardiac arrhythmia, and chronic pain. Consequently, NaV channels are important therapeutic targets.[2] Benzocal is a novel small molecule candidate identified for its potential to modulate NaV channel activity. To enable the rapid screening and characterization of this compound and its analogs, a robust and reliable high-throughput screening (HTS) assay is essential.

This document details the development and validation of a fluorescence-based assay for identifying and characterizing inhibitors of NaV channels, specifically tailored for the evaluation of this compound. The primary assay utilizes a sodium-sensitive fluorescent dye to directly measure the influx of sodium ions through the channel.[3][4] For secondary validation and more detailed mechanistic studies, an automated patch-clamp electrophysiology platform is employed.[5][6]

Principle of the Primary Assay

The primary screening assay is a fluorescence-based method designed for a multi-well plate format (96- or 384-well) to achieve high throughput.[7] The core of this assay is a membrane-permeable, sodium-sensitive fluorescent indicator, which enables the real-time, direct measurement of intracellular sodium concentration.[3][4]

The workflow is as follows:

-

A stable cell line expressing the target human NaV channel (e.g., NaV1.7) is cultured in microplates.

-

The cells are loaded with a sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM).[3]

-

Test compounds, such as this compound, are added to the wells.

-

The NaV channels are activated by a chemical agonist (e.g., veratridine) or by membrane depolarization using a high concentration of potassium chloride.[7]

-